5-chloropyrimidine-2-carboxylic Acid 5-chloropyrimidine-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 38275-61-5
VCID: VC2029176
InChI: InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10)
SMILES: C1=C(C=NC(=N1)C(=O)O)Cl
Molecular Formula: C5H3ClN2O2
Molecular Weight: 158.54 g/mol

5-chloropyrimidine-2-carboxylic Acid

CAS No.: 38275-61-5

Cat. No.: VC2029176

Molecular Formula: C5H3ClN2O2

Molecular Weight: 158.54 g/mol

* For research use only. Not for human or veterinary use.

5-chloropyrimidine-2-carboxylic Acid - 38275-61-5

Specification

CAS No. 38275-61-5
Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
IUPAC Name 5-chloropyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10)
Standard InChI Key QAHZTYHFUHDFAW-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)C(=O)O)Cl
Canonical SMILES C1=C(C=NC(=N1)C(=O)O)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

5-Chloropyrimidine-2-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the six-membered heterocyclic ring. The pyrimidine ring contains nitrogen atoms at positions 1 and 3, similar to benzene and pyridine but with different electronic properties due to these nitrogen atoms.

Table 1: Basic Identification Information

ParameterInformation
IUPAC Name5-chloro-2-pyrimidinecarboxylic acid
CAS Number38275-61-5
Molecular FormulaC₅H₃ClN₂O₂
Molecular Weight158.54 g/mol
MDL NumberMFCD07440094
SMILESOC(=O)C1=NC=C(Cl)C=N1
InChIInChI=1S/C5H3ClN2O2/c6-3-1-7-4(9-2-3)5(9)10/h1-2H,(H,9,10)
InChI KeyQAHZTYHFUHDFAW-UHFFFAOYSA-N

The structural configuration of 5-chloropyrimidine-2-carboxylic acid contributes to its chemical reactivity and potential applications. The presence of the carboxylic acid group provides a reactive site for various chemical transformations, while the chlorine atom offers opportunities for substitution reactions.

Physical Properties

This compound typically appears as a white to yellow crystalline solid. Its physical properties make it suitable for various laboratory and industrial applications.

Table 2: Physical Properties

PropertyValue
Physical StateSolid
ColorWhite to yellow
LogP1.11
pKa2.187
SolubilitySoluble in polar solvents
Storage Temperature2-8°C (Refrigerated)
Storage ConditionsInert atmosphere

These physical properties, particularly its solubility characteristics and stability profile, make it a practical compound for laboratory synthesis and research applications.

Chemical Properties

Synthesis and Preparation Methods

The synthesis of 5-chloropyrimidine-2-carboxylic acid typically involves multi-step processes starting from suitable pyrimidine precursors. While specific synthetic routes may vary, common approaches include direct chlorination of pyrimidine-2-carboxylic acid or oxidation of corresponding 5-chloropyrimidine-2-carboxaldehydes.

Industrial production methods are optimized for maximum yield and purity, often employing industrial-grade solvents and reagents under controlled reaction conditions. The product is typically isolated through filtration, followed by purification techniques such as recrystallization or chromatography.

Derivatives of this compound, such as methyl 5-chloropyrimidine-2-carboxylate, are often synthesized through esterification reactions and serve as protected forms of the carboxylic acid or as intermediates in further synthetic transformations.

Applications and Uses

Pharmaceutical Applications

5-Chloropyrimidine-2-carboxylic acid serves as an important building block in pharmaceutical research and development. Pyrimidine derivatives synthesized from this compound have demonstrated various biological activities, including:

  • Anti-inflammatory properties: Certain derivatives have shown promise in inhibiting COX-2 enzymes, which are key players in inflammatory pathways. This inhibition is comparable to that of standard anti-inflammatory drugs like celecoxib and indomethacin.

  • Potential antimicrobial activity: The structural features of pyrimidine derivatives make them candidates for developing antimicrobial agents.

  • Medicinal chemistry applications: The compound's ability to undergo various chemical modifications makes it valuable for creating libraries of compounds for drug discovery programs.

Organic Synthesis Applications

Beyond pharmaceutical applications, 5-chloropyrimidine-2-carboxylic acid is widely used in organic synthesis as a versatile building block. Its applications include:

  • Synthesis of complex heterocyclic structures: The compound serves as a precursor for creating more elaborate molecular architectures.

  • Development of agrochemicals: Derivatives of this compound have been explored for potential applications in agricultural chemistry.

  • Material science applications: The unique structural features of pyrimidine derivatives can contribute to the development of functional materials with specific properties.

Safety ParameterClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Acute ToxicityCategory 4, Oral
Skin IrritationCategory 2
Target Organ ToxicityCategory 3 (Single exposure)

This classification emphasizes the need for proper handling practices when working with this compound.

Comparative Analysis with Similar Compounds

5-Chloropyrimidine-2-carboxylic acid belongs to a family of halogenated pyrimidine carboxylic acids. A comparative analysis with structurally similar compounds provides insights into the relationships between structural variations and their properties or applications.

Table 4: Comparison with Similar Compounds

CompoundCAS NumberKey Structural DifferenceComparative Aspects
5-Bromopyrimidine-2-carboxylic acid37131-87-6Bromine instead of chlorine at position 5Different reactivity in substitution reactions; similar biological potential
2-Chloropyrimidine-5-carboxylic acid374068-01-6Chlorine at position 2, carboxylic acid at position 5Different electronic distribution and reactivity pattern
Methyl 5-chloropyrimidine-2-carboxylate894797-00-3Methyl ester instead of carboxylic acidProtected form of the acid; different solubility properties
5-Chloropyrimidine-2-carbohydrazide87362-29-6Carbohydrazide group instead of carboxylic acidEnhanced hydrogen bonding capabilities; different biological activity profile

The comparison illustrates how minor structural modifications can significantly impact the physical properties, chemical reactivity, and biological activities of these compounds. For instance, replacing the chlorine with bromine (as in 5-bromopyrimidine-2-carboxylic acid) can alter the compound's reactivity in nucleophilic substitution reactions due to differences in the carbon-halogen bond strength and polarizability.

Similarly, converting the carboxylic acid to an ester or hydrazide can dramatically change the solubility profile and biological interaction potential of the molecule.

Current Research and Future Perspectives

Current research on 5-chloropyrimidine-2-carboxylic acid and its derivatives continues to expand in multiple directions:

  • Medicinal chemistry: Ongoing studies focus on developing novel derivatives with enhanced biological activities, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer applications. The structural versatility of this compound allows for the creation of diverse compound libraries for biological screening.

  • Synthetic methodology: Researchers are exploring more efficient synthetic routes to produce this compound and its derivatives, including green chemistry approaches that minimize environmental impact.

  • Structure-activity relationship (SAR) studies: Systematic investigations of how structural modifications affect biological activity are providing valuable insights for rational drug design.

The future of research involving 5-chloropyrimidine-2-carboxylic acid appears promising, particularly in medicinal chemistry where pyrimidine derivatives continue to demonstrate significant therapeutic potential. As analytical techniques and synthetic methodologies advance, we can anticipate more efficient production methods and novel applications for this versatile compound.

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